molecular formula C25H23N3O5 B10977345 N-(2,4-dimethoxybenzyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide

N-(2,4-dimethoxybenzyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide

Cat. No.: B10977345
M. Wt: 445.5 g/mol
InChI Key: AUUUMBYIKUTUKT-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxybenzyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide: is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes a benzyl group, an oxadiazole ring, and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxybenzyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of the phenoxy group: This step involves the nucleophilic substitution reaction where the oxadiazole intermediate reacts with a phenol derivative.

    Introduction of the benzyl group: The final step involves the reaction of the intermediate with 2,4-dimethoxybenzyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of This compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxybenzyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2,4-dimethoxybenzyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxybenzyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N-(2,4-dimethoxybenzyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide: can be compared with other similar compounds, such as:

  • N-(2,4-dimethoxybenzyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]ethanamide
  • N-(2,4-dimethoxybenzyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]propionamide

These compounds share similar structural features but differ in their specific substituents, leading to variations in their chemical and biological properties. The uniqueness of This compound

Properties

Molecular Formula

C25H23N3O5

Molecular Weight

445.5 g/mol

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide

InChI

InChI=1S/C25H23N3O5/c1-30-21-13-10-19(22(14-21)31-2)15-26-23(29)16-32-20-11-8-18(9-12-20)25-27-24(28-33-25)17-6-4-3-5-7-17/h3-14H,15-16H2,1-2H3,(H,26,29)

InChI Key

AUUUMBYIKUTUKT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CNC(=O)COC2=CC=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4)OC

Origin of Product

United States

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